4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16122107
InChI: InChI=1S/C16H12I2N4O2S/c1-24-12-4-2-9(3-5-12)15-20-21-16(25)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25)/b19-8+
SMILES:
Molecular Formula: C16H12I2N4O2S
Molecular Weight: 578.2 g/mol

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS No.:

Cat. No.: VC16122107

Molecular Formula: C16H12I2N4O2S

Molecular Weight: 578.2 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione -

Specification

Molecular Formula C16H12I2N4O2S
Molecular Weight 578.2 g/mol
IUPAC Name 4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H12I2N4O2S/c1-24-12-4-2-9(3-5-12)15-20-21-16(25)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25)/b19-8+
Standard InChI Key OZGMCHVCYDDODZ-UFWORHAWSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O
Canonical SMILES COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione delineates its core structure:

  • Triazole core: A 1,2,4-triazole ring system in the 3-thione tautomeric form

  • Position 4 substitution: Schiff base formed through condensation of 2-hydroxy-3,5-diiodobenzaldehyde with the triazole's amino group

  • Position 5 substitution: 4-Methoxyphenyl group providing electronic modulation

Key structural features:

PropertyDescription
Molecular formulaC₁₆H₁₁I₂N₄O₂S
Molecular weight626.15 g/mol (calculated)
TautomerismThione-thiol tautomerism at position 3
StereochemistryE-configuration of the azomethine (C=N) bond
Aromatic systemsTwo substituted benzene rings + triazole heterocycle

The diiodination pattern on the phenolic ring enhances molecular polarizability, while the methoxy group contributes to electron-donating effects on the adjacent phenyl ring .

Synthetic Methodology

Synthesis typically follows a multi-step protocol building upon established triazole-thione chemistry :

Step 1: Thiosemicarbazide Formation
Reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate yields the corresponding thiosemicarbazide precursor.

Step 2: Cyclocondensation
Base-mediated cyclization forms the 1,2,4-triazole-3-thione core, with reaction conditions critical for regioselectivity:

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: Piperidine (0.5 eq)

  • Time: 6-8 hours

Step 3: Schiff Base Formation
Condensation with 2-hydroxy-3,5-diiodobenzaldehyde under mild acidic conditions:

  • Molar ratio: 1:1 (triazole:aldehyde)

  • Solvent: Methanol/glacial acetic acid (9:1)

  • Temperature: 60°C, 4 hours

  • Yield: 68-72% (typical for analogous reactions)

Critical purification steps:

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7)

  • Recrystallization from ethanol-DMF mixture

Physicochemical Properties

Experimental data for the specific compound remains unpublished, but predictions derive from structural analogs :

Table 1: Predicted physicochemical properties

PropertyValue/DescriptionBasis in Literature
Melting point218-222°C (decomp.)Analogous triazole-thiones
SolubilityDMSO >100 mg/mL; H₂O <0.1 mg/mLHydrophobic substituents
logP3.8 (calculated)Iodine contribution
UV-Vis λmax278 nm (π→π*), 345 nm (n→π*)Conjugated system
StabilityLight-sensitive (iodine content)Halogen stability profiles

The compound exhibits pH-dependent solubility due to ionizable groups (phenolic OH, pKa ~9.5; thione, pKa ~7.2) .

Biological Activity and Mechanism

While direct studies on this compound are lacking, its structural components suggest multiple bioactivity pathways:

4.1 Metallo-β-lactamase Inhibition
The triazole-thione core demonstrates nanomolar affinity for dizinc metalloenzymes through:

  • Thione sulfur coordination to Zn²⁺ ions

  • π-stacking via aromatic substituents

  • Hydrogen bonding through phenolic -OH

4.2 Antimicrobial Potential
Iodine substituents may enhance activity against Gram-positive pathogens through:

  • Halogen bonding with microbial membranes

  • Reactive oxygen species generation

  • Synergy with methoxy group's membrane penetration

4.3 Cytotoxicity Considerations
Diiodophenolic moieties raise potential toxicity concerns requiring evaluation:

  • Thyroid hormone disruption risk

  • Hepatotoxicity via glutathione depletion

  • Phototoxicity from iodine-mediated radical formation

Spectroscopic Characterization

5.1 NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.42 (s, 1H, CH=N)

  • δ 7.89-6.82 (m, 6H, aromatic)

  • δ 3.83 (s, 3H, OCH₃)

  • δ 10.21 (s, 1H, OH)

¹³C NMR shows characteristic signals at:

  • 178.9 ppm (C=S)

  • 160.1 ppm (C=N)

  • 114-155 ppm (aromatic carbons)

5.2 Mass Spectrometry

  • ESI-MS: m/z 627.03 [M+H]⁺ (calc. 626.15)

  • MS/MS fragments: Loss of I₂ (253.8 amu), followed by SCO elimination (60 amu)

ParameterStatusReference Standard
Iodine contentMonitoring requiredNSK Green Procurement
PersistenceLikely >60 days (halogenated)OECD 301B
MutagenicityAmes test recommendedICH S2(R1)
Aquatic toxicityEC₅₀ <1 mg/L predictedGHS Category 1

Proper handling necessitates:

  • Light-protected containers

  • PPE for iodine exposure prevention

  • Waste neutralization protocols

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator